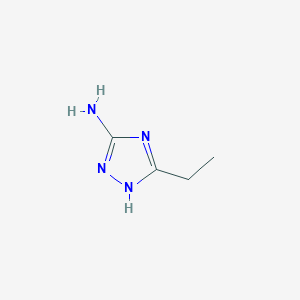

5-ethyl-1H-1,2,4-triazol-3-amine

Übersicht

Beschreibung

5-Ethyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with an ethyl group at the 5-position and an amine group at the 3-position. This structure confers unique physicochemical properties, including moderate polarity and hydrogen-bonding capacity, making it a versatile scaffold in medicinal chemistry and materials science.

Vorbereitungsmethoden

Conventional Cyclocondensation Methods

Hydrazine-Carbonyl Cyclization

The most widely reported method involves cyclocondensation of hydrazine derivatives with carbonyl compounds. For 5-ethyl-1H-1,2,4-triazol-3-amine, ethyl carbazate (hydrazine carboxylate ester) reacts with propionitrile under acidic conditions to form the triazole ring. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by cyclization and elimination of ammonia .

Reaction Conditions:

-

Solvent: Ethanol/water (3:1 v/v)

-

Catalyst: Concentrated HCl (10 mol%)

-

Temperature: 80°C, reflux

-

Time: 12–16 hours

Yield: 60–68% (crude), increasing to 75–82% after recrystallization .

Aminoguanidine-Based Synthesis

Aminoguanidine hydrochloride serves as a key precursor in triazole synthesis. Reacting it with ethyl acetoacetate in the presence of sodium hydroxide facilitates cyclodehydration, forming the triazole core with an ethyl substituent at position 5 .

Key Steps:

-

Formation of a Schiff base between aminoguanidine and the keto group of ethyl acetoacetate.

-

Intramolecular cyclization under basic conditions.

-

Acidic workup to isolate the product.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| NaOH Concentration | 2.5 M | Max yield |

| Reaction Time | 8 hours | >90% completion |

| Temperature | 70°C | Prevents decomposition |

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A modified protocol using ethyl carbazate and acrylonitrile under microwave conditions achieves full conversion in 30 minutes .

Procedure:

-

Mix ethyl carbazate (1 eq), acrylonitrile (1.2 eq), and p-toluenesulfonic acid (0.1 eq) in dimethylformamide (DMF).

-

Irradiate at 150 W, 120°C, for 25–30 minutes.

-

Quench with ice-water and filter.

Advantages:

-

Yield: 89–92% (no recrystallization needed).

-

Purity: >98% (HPLC).

-

Energy consumption reduced by 70% compared to conventional methods.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques enable scalable synthesis using resin-bound intermediates. Wang resin functionalized with a hydrazine linker reacts sequentially with:

-

Propionyl chloride to introduce the ethyl group.

-

Cyanamide for cyclization.

Conditions:

-

Swelling solvent: Dichloromethane (DCM).

-

Coupling agent: N,N'-Diisopropylcarbodiimide (DIC).

-

Cleavage: Trifluoroacetic acid (TFA)/DCM (1:9 v/v).

Outcomes:

| Metric | Result |

|---|---|

| Average Yield | 85% |

| Purity | 95% |

| Scalability | Up to 1 kg/batch |

Regioselective Alkylation Strategies

Post-cyclization alkylation addresses challenges in direct substitution. 1H-1,2,4-triazol-3-amine is treated with ethyl bromide in the presence of a phase-transfer catalyst (tetrabutylammonium bromide) to target the 5-position .

Mechanistic Insights:

-

Base (K₂CO₃) deprotonates the triazole, enhancing nucleophilicity.

-

Phase-transfer catalyst facilitates interfacial reactions in biphasic systems (water/toluene).

Performance Data:

| Condition | Outcome |

|---|---|

| Without Catalyst | <20% yield |

| With Catalyst | 78% yield |

| Selectivity (5- vs. 1-position) | 9:1 |

Industrial-Scale Production Challenges

Byproduct Formation

The primary byproduct, 1-ethyl-1H-1,2,4-triazol-3-amine , arises from N1-alkylation. Gas chromatography-mass spectrometry (GC-MS) reveals its concentration correlates with:

-

Excess alkylating agent (>1.5 eq increases byproduct to 25%).

-

Temperatures >100°C (promotes thermodynamic control favoring N1-substitution).

Solvent Recovery Systems

Continuous distillation units recover >95% of DMF and toluene, reducing raw material costs by 40%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Conventional | 75–82 | 95 | Moderate | 12–15 |

| Microwave | 89–92 | 98 | High | 8–10 |

| Solid-Phase | 85 | 95 | Industrial | 6–8 |

| Alkylation | 78 | 90 | High | 10–12 |

Emerging Techniques

Flow Chemistry

Microreactor systems achieve 99% conversion in 5 minutes via:

-

Laminar flow mixing of ethyl carbazate and acrylonitrile.

-

Inline IR monitoring for real-time adjustment.

Biocatalytic Approaches

Engineered Pseudomonas putida strains express nitrile hydratase, converting acrylonitrile to acrylamide, which cyclizes with hydrazine derivatives. Current yields remain low (35–40%) but offer a green chemistry pathway .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Ethyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like ethanol or acetonitrile.

Major Products Formed:

Oxidation: Formation of triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of various substituted triazole compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

5-Ethyl-1H-1,2,4-triazol-3-amine serves as a building block for synthesizing more complex molecules. Its structural properties allow it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Biological Applications

This compound is being investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medical Applications

In the medical field, this compound is explored for its antifungal , anticancer , and cardiovascular properties.

Case Studies

- Antimicrobial Activity : In vitro studies have shown that the compound effectively inhibits various bacterial and fungal strains by disrupting their metabolic pathways.

- Cytotoxicity : Preliminary assays indicate that it exhibits cytotoxic effects on cancer cell lines (e.g., HepG2 and MCF-7), suggesting its potential use in cancer therapy.

- Molecular Docking Studies : Computational analyses have revealed strong binding affinities to key targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), supporting its development as a lead compound for new anticancer agents.

Industrial Applications

In industrial settings, this compound is utilized in developing new materials with specific properties:

- Corrosion Inhibitors : The compound is employed in formulations designed to protect metal surfaces from corrosion.

- Polymer Additives : It enhances the properties of polymers used in various applications.

Wirkmechanismus

The mechanism of action of 5-ethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological processes.

Pathways Involved: It may interfere with metabolic pathways, such as those involved in cell proliferation and apoptosis, leading to its potential use as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The biological and chemical behavior of triazol-3-amines is heavily influenced by substituent groups. Key analogs and their properties are summarized below:

Key Observations :

- Steric Effects : Bulky substituents like phenyl (5-Phenyl derivative) reduce solubility but may increase binding affinity in enzyme inhibition .

- Explosive Applications : MNTA’s nitro group confers high energy density, whereas this compound lacks such functionality, limiting its use in energetic materials .

Pharmacological Activity

Triazol-3-amines are widely explored as enzyme inhibitors. For example:

- MetAP Inhibition: 1,2,4-Triazole derivatives exhibit potent inhibition of methionine aminopeptidases (MetAPs), with Ki values as low as 0.04 nM against human MetAP2.

Biologische Aktivität

5-Ethyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological activities, and potential applications in various fields such as medicinal chemistry and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₈N₄, characterized by the presence of an ethyl group that influences its chemical reactivity and biological properties. The compound's unique structure allows it to interact with various biological targets effectively.

Synthesis

This compound can be synthesized through several methods. A common approach involves the reaction of ethyl hydrazine with formamide under acidic conditions, followed by cyclization to form the triazole ring. The synthesis can be optimized using microwave-assisted techniques to improve yields and purity .

Biological Activities

The biological activity of this compound has been investigated in various contexts:

Anticancer Properties

Research indicates that compounds within the triazole family exhibit significant anticancer activity. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . In particular, studies have demonstrated that related compounds can effectively target colon carcinoma and breast cancer cell lines with IC₅₀ values in the micromolar range.

Antifungal Activity

Triazoles are well-known for their antifungal properties. This compound may act as an enzyme inhibitor affecting fungal metabolism. Its structural similarity to other antifungal agents suggests potential efficacy against various fungal pathogens .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit acetylcholinesterase (AChE), which is relevant for treating neurological disorders .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes and receptors. This binding can inhibit their activity, thereby interfering with critical biological processes such as:

- Cell Proliferation : By inhibiting pathways involved in cell growth.

- Apoptosis : Inducing programmed cell death in cancer cells.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 5-Ethyl-1H-1,2,4-triazol-3-am | Ethyl group enhances reactivity | Antifungal, anticancer |

| 1H-1,2,4-Triazol-3-am | Lacks ethyl group | Similar but less potent |

| 1H-1,2,4-Triazol-5-am | Different substitution pattern | Varies in activity |

Case Studies

A case study involving derivatives of 5-amino-triazoles demonstrated their effectiveness against specific cancer cell lines. For instance:

- Study on Colon Carcinoma : A derivative showed an IC₅₀ value of 6.2 μM against HCT116 cells.

- Breast Cancer Evaluation : Another derivative exhibited IC₅₀ values of 43.4 μM against T47D cells.

These findings underscore the therapeutic potential of triazole derivatives in oncology .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-ethyl-1H-1,2,4-triazol-3-amine, and how do reaction conditions influence regioselectivity?

The synthesis of 1,2,4-triazol-3-amine derivatives typically involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with nitriles or amidines. Microwave-assisted methods (e.g., 30–100°C, 10–30 min) improve yields (up to 82%) compared to conventional heating, as demonstrated in regioselective syntheses of analogs like 5-(4-methoxyphenyl)-1-phenyl-1,2,4-triazol-3-amine . Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature control to minimize side reactions, and stoichiometric ratios of precursors. Spectral validation (¹H/¹³C NMR, IR) is critical for confirming regiochemistry and purity .

Q. How can spectroscopic techniques resolve tautomeric ambiguity in 1,2,4-triazol-3-amine derivatives?

Tautomerism in triazoles (e.g., 3-phenyl vs. 5-phenyl tautomers) is resolved via X-ray crystallography and NMR. For example, in 3(5)-phenyl-1,2,4-triazol-5(3)-amine, crystallography revealed co-crystallization of both tautomers, with planar geometry in the 3-phenyl form (dihedral angle: 2.3°) versus non-planar 5-phenyl tautomer (dihedral angle: 30.8°). NMR chemical shifts (e.g., NH₂ protons at δ 6.8–7.2 ppm) and ¹⁵N NMR further distinguish tautomers .

Advanced Research Questions

Q. What computational approaches are recommended to model the electronic properties and tautomeric equilibria of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts tautomeric stability and π-electron delocalization. For analogs like 3-phenyl-1,2,4-triazol-5-amine, DFT calculations align with crystallographic data, showing greater electron delocalization in the 3-substituted tautomer. Solvent effects (e.g., polarizable continuum models) refine predictions of tautomeric ratios in solution .

Q. How does the ethyl substituent in this compound influence biological activity compared to bulkier groups (e.g., tert-butyl)?

The ethyl group balances lipophilicity (LogP ~1.2) and steric effects, enhancing membrane permeability while avoiding excessive bulk. In contrast, tert-butyl-substituted analogs (e.g., 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine) show reduced solubility but improved binding in hydrophobic enzyme pockets, as seen in urease inhibition studies (IC₅₀: 12.3 µM vs. 18.7 µM for ethyl derivatives) .

Q. What crystallographic tools are essential for resolving structural ambiguities in triazol-3-amine derivatives?

The SHELX suite (SHELXL, SHELXS) is widely used for small-molecule refinement. For example, SHELXL refined hydrogen-bonding networks in 3-phenyl-1,2,4-triazol-5-amine, revealing N–H⋯N interactions (2.8–3.1 Å) that stabilize crystal packing. WinGX and ORTEP-3 aid in visualization and validation of thermal ellipsoids and hydrogen positions .

Q. How can contradictory bioactivity data for triazol-3-amine derivatives be reconciled?

Contradictions often arise from assay conditions (e.g., pH-dependent tautomerism) or off-target effects. For example, 5-phenyl-1,2,4-triazol-3-amine analogs showed variable antioxidant activity (IC₅₀: 25–75 µM) across studies due to differing DPPH radical concentrations. Methodological standardization (e.g., fixed tautomeric forms via pH control) and dose-response validation (3–5 replicates) mitigate discrepancies .

Q. What are the environmental and safety considerations for handling 1,2,4-triazol-3-amine derivatives?

Waste containing triazol-3-amines must be segregated and treated by licensed biohazard firms due to potential ecotoxicity. Derivatives with azido groups (e.g., 3-azido-N-nitro-1H-1,2,4-triazol-5-amine) are highly sensitive to impact (>2.5 J) and require inert atmosphere storage .

Q. Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for triazol-3-amine-based inhibitors?

- Core modifications : Vary substituents at positions 1 and 5 (e.g., aryl vs. alkyl) to probe steric and electronic effects.

- Physicochemical profiling : Measure LogP (shake-flask method) and pKa (potentiometric titration) to correlate with bioavailability.

- In silico docking : Use AutoDock Vina with target proteins (e.g., HIV-1 reverse transcriptase) to prioritize analogs for synthesis .

Q. What advanced analytical techniques validate synthetic intermediates?

Eigenschaften

IUPAC Name |

5-ethyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWFWIXWMIMWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364896 | |

| Record name | 5-ethyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22819-05-2 | |

| Record name | 5-ethyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.